![molecular formula C5H8N2O2 B1505383 Ethyl 2-diazopropanoate CAS No. 6111-99-5](/img/structure/B1505383.png)
Ethyl 2-diazopropanoate
Overview
Description
Ethyl 2-diazopropanoate is an organic compound with the molecular formula C5H8N2O2 . It is also known by other names such as ethyl prop-2-enoate, 2-diazopropanoic acid ethyl ester, and ethyl alpha-diazopropanoate .
Synthesis Analysis
The synthesis of Ethyl 2-diazopropanoate has been reported in a study where an immobilized silicon-carbon bond-forming enzyme was used for anaerobic flow biocatalysis . The enzyme was modified with a SpyTag without significant effects on its catalytic activity. Even after immobilization on microparticles, the enzyme retained 60% activity .
Molecular Structure Analysis
The molecular structure of Ethyl 2-diazopropanoate consists of 5 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 128.129 Da, and the monoisotopic mass is 128.058578 Da .
Chemical Reactions Analysis
Ethyl 2-diazopropanoate has been used in the formation of carbon-silicon bonds using the cytochrome c from Rhodothermus marinus . This reaction was catalyzed by an engineered biocatalyst, CytC(TDE), which was immobilized in a microfluidic packed-bed reactor .
Physical And Chemical Properties Analysis
Ethyl 2-diazopropanoate is a colorless liquid with a pungent odor. It has a molecular weight of 128.131 g/mol .
Scientific Research Applications
- Ethyl 2-diazopropanoate serves as a valuable precursor for generating carbenes, which are highly reactive intermediates. Carbenes play a crucial role in organic synthesis, allowing for the formation of new carbon-carbon bonds. Researchers use this compound to create carbene species that participate in diverse reactions, such as cyclopropanation, C-H insertion, and rearrangements .
- Bioorthogonal reactions occur selectively in biological systems without interfering with native biomolecules. Ethyl 2-diazopropanoate’s diazo group enables bioorthogonal chemistry. Researchers label biomolecules with diazo-functionalized probes and then selectively activate them using light. This approach facilitates imaging, drug delivery, and protein modification .
- Ethyl 2-diazopropanoate is employed in heme protein research. Specifically, it serves as a carbene precursor to study cytochrome c proteins. These proteins contain a heme binding pocket where carbene intermediates can form. Investigating these intermediates sheds light on enzymatic mechanisms and protein function .
Carbene Transfer Reactions
Bioorthogonal Chemistry
Heme Protein Studies
These applications highlight the versatility of ethyl 2-diazopropanoate in both fundamental research and practical applications across various scientific disciplines. If you need further details or have additional questions, feel free to ask!
Mechanism of Action
Safety and Hazards
Future Directions
The use of enzymes to catalyze reactions involving Ethyl 2-diazopropanoate opens up new possibilities for efficient biocatalytic processes . The development of new enzymes through directed evolution can expand the range of reactions that can be catalyzed enzymatically, facilitating the widespread adoption of biocatalysis .
properties
IUPAC Name |
ethyl 2-diazopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-9-5(8)4(2)7-6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGWFQYKCXDNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702919 | |
Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-diazopropanoate | |
CAS RN |
6111-99-5 | |
Record name | 2-Diazonio-1-ethoxyprop-1-en-1-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does Ethyl 2-diazopropanoate play in the study on directed evolution of cytochrome P450 for carbene transfer reactions?
A1: Ethyl 2-diazopropanoate serves as a carbene precursor in this study. [] The researchers used it to evolve a cytochrome P450 variant capable of enantioselective alkylation of indoles. This means the enzyme can selectively add the carbene generated from Ethyl 2-diazopropanoate to one specific position of the indole molecule, controlling the three-dimensional orientation of the newly formed bond. This is a significant achievement as it highlights the potential of engineered enzymes for highly controlled and efficient synthesis of complex molecules.
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